7-Methylbenzofuran-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-7-2-3-8(6-11)9-4-5-12-10(7)9/h2-5H,1H3 |
InChI Key |
CVRUJIMUIOVAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C#N)C=CO2 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 7 Methylbenzofuran 4 Carbonitrile
Retrosynthetic Analysis of the 7-Methylbenzofuran-4-carbonitrile Architecture
A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves disconnecting the furan (B31954) ring and the nitrile group. This leads to key precursors such as a substituted phenol (B47542) and a component to form the furan ring.
One plausible retrosynthetic route begins by disconnecting the nitrile group, which can be formed from a corresponding carboxylic acid or an aryl halide. This leads back to 7-methylbenzofuran-4-carboxylic acid or a 4-halo-7-methylbenzofuran. The benzofuran (B130515) ring itself can be disconnected to reveal a substituted phenol, such as 2-methyl-3-hydroxyphenol, and a two-carbon unit that will form the furan ring.
Another strategy involves the disconnection of the C-O and C-C bonds of the furan ring, leading to a suitably substituted benzene (B151609) derivative that can undergo cyclization. For instance, a 2-alkynyl-3-methylphenol derivative could be a key intermediate for a cyclization reaction to form the 7-methylbenzofuran (B50305) ring system.
Established Synthetic Routes to Benzofuran Carbonitriles and Related Methylbenzofurans
The classical synthesis of benzofurans often involves the construction of the furan ring onto a pre-existing benzene ring.
Traditional methods for forming the benzofuran ring, such as the Perkin rearrangement and McMurry-type couplings, have been widely used. However, for a specifically substituted compound like this compound, controlling the regiochemistry is crucial. A common strategy involves the cyclization of an α-phenoxycarbonyl compound, where the regiochemical outcome is predictable if one of the ortho positions on the phenol is blocked. oregonstate.edu
A relevant starting material for the synthesis of the 7-methylbenzofuran core is 2-methyl-3-nitrophenol. This compound can be synthesized from p-toluidine (B81030) through diazotization followed by heating. prepchem.com The nitro group can then be reduced to an amino group, which can be further functionalized or replaced to build the furan ring.
The nitrile group can be introduced into the benzofuran structure through several methods. One common approach is the conversion of a carboxylic acid derivative. For instance, a 7-methylbenzofuran-4-carboxylic acid could be converted to the corresponding amide, which is then dehydrated to yield the nitrile. chemsrc.com A related precursor, methyl 7-methylbenzofuran-4-carboxylate, has been synthesized, highlighting a feasible route towards the target molecule. oregonstate.edutezu.ernet.in
Alternatively, the nitrile group can be introduced via a Sandmeyer-type reaction from a corresponding amine or through nucleophilic substitution of a halide with a cyanide salt, often catalyzed by copper. chemicalbook.com
Achieving the desired 7-methyl substitution pattern requires careful selection of the starting materials or a regioselective methylation step. Starting with a phenol that already contains the methyl group in the correct position, such as 2-methylphenol, is a common strategy. The subsequent reactions must then be controlled to ensure the formation of the benzofuran ring and the introduction of the nitrile group at the desired positions. The synthesis of 4,7-disubstituted benzofurans bearing methyl groups has been demonstrated, indicating that methods for achieving this substitution pattern are available. oregonstate.edu
Modern Catalytic Approaches for this compound Synthesis
Modern organic synthesis heavily relies on transition metal catalysis to achieve high efficiency and selectivity.
Palladium- and copper-based catalytic systems are particularly powerful for the synthesis of benzofurans.
Sonogashira Coupling: The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a versatile method for constructing the carbon skeleton of benzofurans. chemicalbook.com A plausible route to this compound could involve the Sonogashira coupling of a 2-halo-3-methylphenol derivative with a suitable alkyne, followed by an intramolecular cyclization to form the furan ring. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. chemicalbook.com
Intramolecular Heck Reaction: The intramolecular Heck reaction provides a powerful tool for the cyclization of alkenyl halides or triflates to form heterocyclic rings. In the context of this compound synthesis, a substrate containing a vinyl group and a leaving group on the benzene ring could be cyclized using a palladium catalyst to form the benzofuran core.
The following table summarizes some of the key synthetic strategies discussed:
| Synthetic Strategy | Key Reaction Type | Potential Precursors | Catalyst/Reagent Examples |
| Classical Cyclization | Intramolecular Condensation | 2-methyl-3-hydroxyphenyl derivative | Acid or Base catalyst |
| Nitrile Formation | Dehydration of Amide | 7-methylbenzofuran-4-carboxamide | Dehydrating agents (e.g., P₂O₅) |
| Nitrile Formation | Nucleophilic Cyanation | 4-halo-7-methylbenzofuran | Copper(I) cyanide |
| Modern Catalytic | Sonogashira Coupling/Cyclization | 2-halo-3-methylphenol, terminal alkyne | Pd catalyst, Cu(I) co-catalyst |
| Modern Catalytic | Intramolecular Heck Reaction | Alkenyl-substituted phenol derivative | Pd catalyst |
Metal-Free and Organocatalytic Strategies for Benzofuran Construction
The construction of the benzofuran ring system without the use of transition metals is a significant area of research, aiming for more sustainable and cost-effective synthetic routes. These methods often rely on the use of common reagents or organocatalysts to facilitate the crucial C-O bond formation.
Hypervalent Iodine Reagents: A prominent metal-free strategy involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA). organic-chemistry.org For the synthesis of this compound, a plausible precursor would be 2'-hydroxy-2-methyl-5-cyanostilbene. Treatment of this substrate with PIDA in a solvent like acetonitrile (B52724) would induce an oxidative cyclization to form the benzofuran ring. organic-chemistry.org An alternative catalytic approach uses a small amount (10 mol%) of a hypervalent iodine(III) catalyst in the presence of a stoichiometric oxidant such as m-chloroperbenzoic acid (m-CPBA), which offers good to excellent yields for 2-arylbenzofurans. organic-chemistry.org
Organocatalytic Approaches: Organocatalysis provides another avenue for metal-free benzofuran synthesis. An enantioselective strategy has been developed for constructing cyclopenta[b]benzofuran scaffolds using a combination of a Brønsted base (like quinine) and an N-heterocyclic carbene (NHC) catalyst. nih.gov This method involves an intramolecular Michael addition followed by a benzoin (B196080) condensation. While this specific example leads to a more complex fused ring system, the underlying principles of organocatalytic activation of precursors can be applied to simpler benzofurans.
Another metal-free approach involves the reaction of α-hydroxy ketones with cyano compounds, catalyzed by a base like cesium fluoride, to produce highly substituted furans. mdpi.com This highlights the potential for using cyano-functionalized starting materials in building the heterocyclic core.
A summary of potential metal-free strategies applicable to this compound is presented below.
| Reaction Type | Precursor Example | Reagents/Catalyst | Key Transformation |
| Oxidative Cyclization | 2'-Hydroxy-2-methyl-5-cyanostilbene | (Diacetoxyiodo)benzene (PIDA) | Intramolecular C-O bond formation via oxidation. |
| Catalytic Oxidative Cyclization | 2'-Hydroxy-2-methyl-5-cyanostilbene | 10 mol% PhI(OAc)₂, m-CPBA | Catalytic version of the above, regenerating the iodine(III) species. |
| Base-Mediated Cyclization | 2-(2-Hydroxy-3-methylphenyl)-2-oxoacetonitrile | Base (e.g., K₂CO₃) | Intramolecular condensation/cyclization. |
One-Pot and Cascade Reactions for Streamlined Synthesis of Benzofuran Derivatives
One-pot and cascade reactions are highly efficient synthetic strategies that minimize purification steps, save reagents, and reduce waste by combining multiple transformations in a single reaction vessel.
Cascade Radical Cyclization: A method for constructing complex benzofurans involves a cascade radical cyclization. acs.org In a reported example, single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates a radical cyclization followed by intermolecular coupling. acs.org Adapting this to this compound would require a precursor like 1-(2-iodo-3-methylphenoxy)-allene and a suitable cyano-containing radical acceptor.
Acid-Catalyzed Cascade Reactions: A facile one-pot method for the de novo synthesis of benzofurans from 2-hydroxy-1,4-diones has been developed. chadsprep.com This reaction proceeds through a cyclization/oxidative aromatization cascade catalyzed by trifluoroacetic acid (TFA) with N-bromosuccinimide (NBS) as the oxidant. chadsprep.com A hypothetical precursor for the target molecule could be a 1-(2-hydroxy-3-methylphenyl)-1,4-dione derivative, where the nitrile group is introduced before or after the cascade.
One-Pot Tandem Reactions: One-pot syntheses of benzofurans have been achieved through palladium-catalyzed enolate arylation of o-bromophenols. organic-chemistry.orgdtu.dk While this involves a metal catalyst, the one-pot nature is a key feature. A metal-free, one-pot synthesis has been reported where O-arylated products of ethyl acetohydroxamate react in situ with ketones under acidic conditions to yield substituted benzofurans through a sequence of oxime formation, organic-chemistry.orgorganic-chemistry.org-rearrangement, and cyclization. khanacademy.org To synthesize this compound, one could envision a one-pot process starting from 2-hydroxy-3-methylbenzaldehyde, which is first converted to the corresponding nitrile, followed by cyclization with a suitable C2-synthon. asianpubs.orggoogle.com
A representative cascade reaction pathway is outlined below:
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 2-Hydroxy-3-methylbenzaldehyde, Hydroxylamine (B1172632) | Ferrous sulfate, DMF | 2-Hydroxy-3-methylbenzaldehyde oxime |
| 2 | 2-Hydroxy-3-methylbenzaldehyde oxime | Acetic anhydride (B1165640) (dehydrating agent) | 2-Hydroxy-3-methylbenzonitrile |
| 3 | 2-Hydroxy-3-methylbenzonitrile, α-Halo ketone (e.g., chloroacetone) | Base (e.g., K₂CO₃) | Etherification followed by intramolecular cyclization to form the benzofuran ring. |
Derivatization Strategies for this compound Precursors and Analogues (e.g., benzylic bromination, SN2 reactions)
Functionalization of the methyl group at the C7 position of this compound opens up a wide range of possibilities for creating analogues with potentially new properties. The benzylic nature of this methyl group makes it particularly reactive. libretexts.orggla.ac.uk
Benzylic Bromination
The selective bromination of the benzylic C-H bond is a well-established radical substitution reaction, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or light (hν). libretexts.orgchadsprep.com The reaction proceeds via a free-radical chain mechanism.
Initiation: The reaction is initiated by the homolytic cleavage of the initiator or the weak N-Br bond in NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with a molecule of Br₂ (present in low concentration) to form the product, 7-(bromomethyl)benzofuran-4-carbonitrile (B13669614), and a new bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radicals.
The product, 7-(bromomethyl)benzofuran-4-carbonitrile, is a valuable intermediate for further modification. uni.lu
SN2 Reactions
The bromide in 7-(bromomethyl)benzofuran-4-carbonitrile is an excellent leaving group, and the primary benzylic carbon is highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism. khanacademy.orgyoutube.com The Sₙ2 reaction involves a backside attack by a nucleophile, leading to a single-step displacement of the bromide ion. masterorganicchemistry.comyoutube.com This reaction is efficient at primary carbon centers and avoids the formation of carbocation intermediates.
A variety of nucleophiles can be used to displace the benzylic bromide, allowing for the introduction of diverse functional groups.
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (4-Cyano-7-benzofuranyl)methanol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-(4-Cyano-7-benzofuranyl)acetonitrile |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 7-(Azidomethyl)benzofuran-4-carbonitrile |
| Amine (R₂NH) | Diethylamine (Et₂NH) | 7-((Diethylamino)methyl)benzofuran-4-carbonitrile |
| Thiolate (RS⁻) | Sodium thiomethoxide (NaSMe) | 7-((Methylthio)methyl)benzofuran-4-carbonitrile |
These derivatization strategies significantly expand the chemical space accessible from this compound, providing a powerful toolkit for medicinal chemistry and materials science applications.
Chemical Reactivity and Mechanistic Studies of 7 Methylbenzofuran 4 Carbonitrile
Reactions of the Nitrile Group in the 7-Methylbenzofuran-4-carbonitrile Framework
The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, providing a gateway to other important chemical moieties such as carboxylic acids, amines, and ketones.
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 7-Methylbenzofuran-4-carboxylic acid. The reaction typically proceeds via the formation of an intermediate amide.
Alternatively, the nitrile group can be reduced to a primary amine, (7-Methylbenzofuran-4-yl)methanamine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride being common methods.
Table 1: Illustrative Hydrolysis and Reduction Reactions
| Reaction | Reagents and Conditions | Product |
|---|
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. For instance, organometallic reagents such as Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.
Condensation reactions are also possible. For example, the reaction with hydroxylamine (B1172632) can produce an N-hydroxyimidamide, a key precursor for the synthesis of other heterocyclic systems.
Table 2: Examples of Nucleophilic Additions
| Reaction Type | Nucleophile/Reagent | Intermediate/Product |
|---|---|---|
| Grignard Reaction | R-MgX, then H₃O⁺ | 1-(7-Methylbenzofuran-4-yl)alkan-1-one |
| Reaction with Hydroxylamine | NH₂OH | N'-hydroxy-7-methylbenzofuran-4-carboximidamide |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran (B130515) Ring System
The benzofuran ring is generally reactive towards electrophiles. The directing effects of the existing substituents on this compound are crucial in determining the position of substitution. The electron-donating methyl group at position 7 and the electron-rich nature of the furan (B31954) ring would typically direct electrophiles to the furan ring, most likely at the 2-position. However, the electron-withdrawing nitrile group at position 4 deactivates the benzene (B151609) ring towards electrophilic attack.
Nucleophilic aromatic substitution is less common for electron-rich systems like benzofuran and usually requires the presence of strong electron-withdrawing groups and a good leaving group. In the case of this compound, the nitrile group could potentially activate the ring for such reactions, although this is likely to be challenging.
Oxidative and Reductive Transformations of the Benzofuran Core
The benzofuran core can undergo oxidative cleavage under strong oxidizing conditions, often leading to the rupture of the furan ring. Reagents like potassium permanganate (B83412) or ozone can lead to the formation of derivatives of salicylic (B10762653) acid.
Reductive transformations, such as catalytic hydrogenation, can lead to the saturation of the furan ring, yielding the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. The specific conditions of the hydrogenation can be controlled to selectively reduce the furan double bond without affecting the benzene ring or the nitrile group.
Cycloaddition Reactions Involving the Furan Moiety
The furan ring within the benzofuran system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. However, the aromaticity of the benzofuran system makes it less reactive in such reactions compared to simple furans. The reaction, if it occurs, would likely involve the 2- and 3-positions of the furan ring. These reactions often require high temperatures or the use of highly reactive dienophiles.
C-H Functionalization and Carbene Insertion Strategies
Modern synthetic methods like C-H functionalization offer a direct way to introduce new functional groups onto the benzofuran scaffold without the need for pre-functionalized starting materials. For this compound, transition-metal-catalyzed C-H activation could potentially be used to introduce substituents at various positions on the benzofuran ring, with the regioselectivity being controlled by the choice of catalyst and directing group.
Carbene insertion into C-H bonds is another advanced strategy. For instance, a rhodium-catalyzed reaction with a diazo compound could potentially lead to the insertion of a carbene into the C-H bonds of the methyl group or the aromatic ring.
Theoretical and Experimental Elucidation of Reaction Mechanisms and Intermediates
The synthesis of the benzofuran ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed to access this important structural motif. While specific experimental and theoretical studies on the reaction mechanisms leading to this compound are not extensively documented in publicly available literature, a deep understanding can be inferred from the well-established principles of benzofuran synthesis. The most probable synthetic routes involve transition-metal-catalyzed cyclizations, for which mechanistic pathways have been extensively investigated through both experimental and computational methods. This section will elucidate the likely reaction mechanisms and intermediates involved in the formation of this compound, drawing upon established knowledge of analogous systems.
One of the most versatile and widely employed methods for the synthesis of substituted benzofurans is the palladium- and copper-cocatalyzed coupling of a substituted o-iodophenol with a terminal alkyne, commonly known as the Sonogashira coupling, followed by an intramolecular cyclization. acs.orgresearchgate.netunicatt.it This approach offers a high degree of control over the substitution pattern of the resulting benzofuran.
A plausible synthetic pathway to this compound would, therefore, commence with a suitably substituted phenol (B47542) and alkyne. The key steps and the generally accepted mechanism for this type of transformation are detailed below.
Table 1: Plausible Reactants for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst System |
| 2-Iodo-3-methyl-4-cyanophenol | Ethyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N |
| 2-Hydroxy-3-methylbenzonitrile | A suitable acetylenic partner | Various transition metal catalysts |
The catalytic cycle for the Sonogashira coupling and subsequent cyclization to form a benzofuran ring is a well-studied process. It involves a series of distinct steps, including oxidative addition, transmetalation, and reductive elimination, followed by the final ring-closing event.
Detailed Mechanistic Steps:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide (the substituted o-iodophenol) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.
Transmetalation: In parallel, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkyne group to the palladium center and regenerating the copper(I) catalyst.
Reductive Elimination: The resulting palladium(II) intermediate, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination. This step forms the C-C bond between the aryl and alkynyl groups and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Intramolecular Cyclization (Annulation): The product of the Sonogashira coupling is an o-alkynylphenol. The final step to form the benzofuran ring is an intramolecular hydroalkoxylation, where the phenolic hydroxyl group attacks the alkyne. This cyclization can be promoted by the residual catalyst system or by the reaction conditions.
Table 2: Key Intermediates in the Palladium-Catalyzed Synthesis of Benzofurans
| Intermediate | Description | Role in the Catalytic Cycle |
| Pd(0)L₂ | Active palladium(0) catalyst with phosphine (B1218219) ligands (L). | Initiates the cycle by oxidative addition. |
| Ar-Pd(II)(L)₂-I | Aryl-palladium(II) complex formed after oxidative addition. | Reacts with the copper acetylide in the transmetalation step. |
| Cu(I)-acetylide | Copper-alkyne complex. | Transfers the alkyne group to the palladium center. |
| Ar-Pd(II)(L)₂-alkyne | Palladium(II) complex with both aryl and alkynyl ligands. | Undergoes reductive elimination to form the C-C bond. |
| o-Alkynylphenol | The product of the Sonogashira coupling. | The direct precursor to the benzofuran ring. |
Theoretical and Computational Insights:
DFT (Density Functional Theory) calculations have been instrumental in elucidating the finer details of such catalytic cycles. nih.gov These studies help in understanding the energetics of different pathways, the structures of transition states, and the role of ligands and solvents. For the Sonogashira coupling, theoretical studies have confirmed the general sequence of oxidative addition, transmetalation, and reductive elimination.
In the context of the final cyclization step, computational models can predict the activation barriers for different modes of ring closure (e.g., 5-exo-dig vs. 6-endo-dig cyclization), providing insights into the regioselectivity of the reaction. For the formation of the furan ring in benzofurans, the 5-exo-dig cyclization is the favored pathway.
While direct experimental data such as spectroscopic characterization of intermediates for the synthesis of this compound is scarce, the extensive body of research on benzofuran synthesis provides a robust framework for understanding its formation. acs.orgnih.govnih.govorganic-chemistry.org The principles of transition-metal-catalyzed cross-coupling and cyclization reactions, supported by theoretical studies on analogous systems, offer a clear and detailed picture of the likely chemical reactivity and mechanistic pathways involved.
Advanced Spectroscopic Characterization and Structural Confirmation of 7 Methylbenzofuran 4 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a paramount tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Comprehensive Structural Assignment
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assignment of 7-Methylbenzofuran-4-carbonitrile.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the methyl group protons, as well as for the aromatic and furan (B31954) ring protons. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of adjacent functional groups, and the coupling constants (J) reveal the connectivity between neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom, allowing for the differentiation of sp³-hybridized carbons (like the methyl group) from sp²-hybridized carbons (in the aromatic and furan rings) and the sp-hybridized carbon of the nitrile group. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups. uvic.ca
A hypothetical data table for the one-dimensional NMR analysis of this compound is presented below. Note that actual experimental values may vary based on the solvent and instrument parameters.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |
| CH₃ | ~2.5 | ~15-25 | Singlet | 3H |
| Aromatic/Furan H | ~7.0-8.0 | ~110-150 | Multiplets/Doublets | 4H |
| C (Nitrile) | - | ~115-125 | - | - |
| C (Quaternary) | - | ~120-160 | - | - |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and spatial relationships within the molecule, resolving ambiguities that may arise from one-dimensional spectra. science.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the protons on the benzofuran (B130515) ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. github.io This experiment is instrumental in assigning the proton and carbon signals of the CH, CH₂, and CH₃ groups unambiguously.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduipb.pt This is particularly powerful for identifying the connectivity between quaternary carbons (which have no attached protons) and nearby protons, as well as for linking the methyl group and the nitrile group to the benzofuran scaffold.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This can be used to confirm the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. nih.gov For this compound, HRMS would confirm the molecular formula, C₁₀H₇NO.
Coupling with Chromatographic Techniques (Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)) for Purity and Mixture Analysis
Coupling mass spectrometry with chromatographic techniques like GC or LC is standard practice for analyzing the purity of a sample and for identifying components in a mixture. researchgate.netresearchgate.net
GC-MS: This technique is suitable for volatile and thermally stable compounds. jppres.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This would be an effective method to assess the purity of a synthesized sample of this compound.
LC-MS: LC-MS is more versatile and can be used for a wider range of compounds, including those that are not volatile or are thermally labile. It is a powerful tool for analyzing reaction mixtures during the synthesis of this compound to monitor the progress of the reaction and identify any byproducts.
Advanced Mass Spectrometry Techniques (e.g., Double/Triple Mass Spectrometry, Multiphoton Laser Ionization Mass Spectroscopy) for Trace Analysis and Mechanistic Studies
For more in-depth analysis, advanced MS techniques can be employed.
Tandem Mass Spectrometry (MS/MS or MSⁿ): In these experiments, an ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and can be used to differentiate between isomers that may have identical high-resolution masses. The fragmentation pattern of this compound would be characteristic of its structure.
Multiphoton Laser Ionization Mass Spectroscopy: This technique can be used for highly sensitive and selective detection, which is beneficial for trace analysis of the compound in complex matrices.
Vibrational Spectroscopy (Infrared (IR), Fourier Transform Infrared (FTIR), Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and allows for the identification of specific functional groups. nih.govresearchgate.netnih.gov
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule. researchgate.net For this compound, characteristic absorption bands would be expected for the C≡N stretch of the nitrile group (typically in the range of 2260-2220 cm⁻¹), C-H stretches of the methyl and aromatic groups, and C=C stretches of the aromatic and furan rings.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net It measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from those for IR, meaning that some vibrational modes may be more prominent in one technique than the other. The C≡N stretch is typically a strong and sharp signal in the Raman spectrum.
A table summarizing the expected key vibrational frequencies for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium (IR), Strong (Raman) |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Methyl C-H | Stretching | 2975 - 2860 | Medium |
| Aromatic C=C | Stretching | 1625 - 1440 | Variable |
| C-O-C (ether) | Asymmetric Stretching | 1270 - 1200 | Strong |
By integrating the data from these advanced spectroscopic methods, a complete and unambiguous structural confirmation of this compound can be achieved, providing a solid foundation for further research and application of this compound.
X-ray Crystallography for Solid-State Molecular Structure Elucidation and Crystal Packing Analysis
There is currently no published X-ray crystallographic data for this compound. The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for establishing the precise three-dimensional arrangement of atoms in a molecule and understanding its packing in the solid state. This information, which includes unit cell dimensions, space group, and intermolecular interactions, is fundamental for structure-activity relationship studies and materials design. However, for this compound, these crucial structural details remain uncharacterized.
Comprehensive Spectroscopic Analysis of Derivatives and Reaction Products of this compound
Similarly, a thorough review of scientific literature did not reveal any specific spectroscopic data (such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS)) for derivatives or reaction products of this compound. Spectroscopic analysis is essential for confirming the identity and purity of newly synthesized compounds and for elucidating their electronic and structural features. While studies on other benzofuran derivatives are available, this information cannot be directly extrapolated to the derivatives of the title compound. The lack of such data hinders the ability to understand the chemical reactivity and potential applications of this compound and its related compounds.
Computational and Theoretical Investigations of 7 Methylbenzofuran 4 Carbonitrile
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 7-Methylbenzofuran-4-carbonitrile at the molecular level.
Geometry Optimization and Conformational Analysis
The process of geometry optimization involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzofuran (B130515) derivatives, this is often achieved using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set like 6-311+G(d,p). This level of theory has been shown to provide optimized molecular geometries that are in good agreement with experimental data for similar compounds. jetir.org The resulting optimized structure reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. For a relatively rigid structure like this compound, the number of low-energy conformers is expected to be limited. The planarity of the benzofuran ring system is a key feature, and the orientation of the methyl and carbonitrile substituents relative to this plane is of primary interest.
Table 1: Computed Properties for a Related Benzofuran Derivative
| Property | Value |
|---|---|
| Molecular Weight | 185.18 g/mol nih.gov |
| XLogP3-AA | 1.8 nih.gov |
| Exact Mass | 185.047678466 Da nih.gov |
| Monoisotopic Mass | 185.047678466 Da nih.gov |
| Topological Polar Surface Area | 50.1 Ų nih.gov |
| Heavy Atom Count | 14 nih.gov |
| Formal Charge | 0 nih.gov |
| Complexity | 336 nih.gov |
Note: Data for a related compound, 7-methyl-4-oxochromene-2-carbonitrile, from PubChem. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. Analysis of charge distribution, dipole moments, and electrostatic potentials provides a detailed picture of the electronic landscape of this compound.
Electrostatic Potential (ESP): The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution. researchgate.netyoutube.com It illustrates regions of the molecule that are electron-rich (negative potential, often colored red) and electron-poor (positive potential, often colored blue). youtube.com For benzofuran derivatives, the area around the oxygen atom is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack. researchgate.net Conversely, the hydrogen atoms are generally associated with positive potential. researchgate.net The nitrile group, with its electronegative nitrogen atom, will also significantly influence the MEP.
Frontier Molecular Orbital Theory (HOMO-LUMO Gaps and Reactivity Prediction)
Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. taylorandfrancis.comajchem-a.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.netajchem-a.com The spatial distribution of these orbitals highlights the most probable regions for nucleophilic and electrophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller energy gap suggests higher polarizability, lower kinetic stability, and thus greater chemical reactivity. jetir.orgirjweb.com Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. irjweb.comresearchgate.net For a related benzofuran derivative, a HOMO-LUMO gap of 4.189 eV was calculated, indicating it is likely to be a reactive species. jetir.org
Table 2: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. researchgate.net |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. researchgate.net |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. researchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. researchgate.net |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. jetir.org These calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors, leading to a better correlation with experimental data. researchgate.net
The analysis of the calculated vibrational modes allows for the precise assignment of the observed spectral bands to specific molecular motions, such as the stretching and bending of C-H, C-C, C-O, and C≡N bonds. researchgate.netnatscidiscovery.com For instance, the characteristic stretching frequency of the nitrile (C≡N) group is a prominent feature in the IR spectrum. Comparing the theoretical and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. jetir.orgnatscidiscovery.com
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be employed to model the pathways of chemical reactions involving this compound. nih.gov This involves identifying the transition state structures, which are the high-energy intermediates that connect reactants and products. By calculating the activation energies associated with these transition states, the feasibility and kinetics of different reaction mechanisms can be predicted. This is particularly useful for understanding how the methyl and carbonitrile substituents influence the reactivity of the benzofuran core in various chemical transformations.
In Silico Studies of Non-Covalent Interactions and Intermolecular Forces
In silico studies are crucial for understanding the non-covalent interactions that govern the supramolecular assembly and crystal packing of this compound. researchgate.net These interactions, although weaker than covalent bonds, play a significant role in the physical properties and biological activity of molecules.
Key non-covalent interactions that can be investigated include:
π-π Stacking: The aromatic benzofuran ring system can participate in π-π stacking interactions with other aromatic molecules. The strength and geometry of these interactions can be analyzed.
Hydrogen Bonding: Although this compound does not have classical hydrogen bond donors, it can act as a hydrogen bond acceptor through the oxygen atom of the furan (B31954) ring and the nitrogen atom of the nitrile group. nih.gov Weak C-H···O and C-H···N hydrogen bonds can also be formed.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing insights into the crystal packing and the relative importance of different types of interactions. nih.govnih.gov
Applications of 7 Methylbenzofuran 4 Carbonitrile in Advanced Materials and Chemical Sciences
Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules
Substituted benzofurans are crucial intermediates in the total synthesis of many complex natural products. rsc.org The structural framework of 7-Methylbenzofuran-4-carbonitrile offers multiple reactive sites that can be strategically manipulated to build more intricate molecular architectures. The methyl group at the 7-position can undergo various transformations, such as oxidation or halogenation, to introduce new functionalities. For instance, the methyl group can be converted to a hydroxymethyl or a halomethyl group, which can then participate in coupling reactions or serve as an anchor point for further molecular elaboration.
The carbonitrile group at the 4-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. These transformations open up avenues for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The benzofuran (B130515) ring itself can also participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.
A notable example of a related benzofuran derivative being used as a precursor is in the synthesis of more complex molecules where the benzofuran moiety is installed early in the synthetic sequence. rsc.org The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of targeted compounds where this particular arrangement of functional groups is desired.
| Functional Group | Potential Transformations | Resulting Functionality |
| 7-Methyl | Oxidation, Halogenation | -CH₂OH, -CHO, -COOH, -CH₂X |
| 4-Carbonitrile | Hydrolysis, Reduction, Cycloaddition | -COOH, -CH₂NH₂, Tetrazole |
| Benzofuran Ring | Electrophilic Aromatic Substitution, Cross-Coupling | Introduction of new substituents |
Potential in Organic Electronics and Photonics (e.g., as emissive or semiconductor materials in OLED, OFET, OPV technologies)
The field of organic electronics relies on the development of novel π-conjugated organic molecules with tailored electronic and photophysical properties. Benzofuran derivatives have emerged as promising candidates for use in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). nih.gov The electronic properties of the benzofuran ring system, characterized by its aromaticity and electron-rich nature, can be finely tuned through the introduction of electron-donating and electron-withdrawing substituents.
In the case of this compound, the presence of the electron-donating methyl group and the electron-withdrawing nitrile group creates an intramolecular charge-transfer character. This push-pull system can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which are critical parameters for determining its suitability as a material in organic electronic devices. For instance, carbazole (B46965) derivatives, which are also heterocyclic compounds, are widely used in organic electronics due to their tunable electronic structure and good hole transport properties. mdpi.combohrium.com
The nitrile group is known to enhance electron affinity and can improve the electron-transporting properties of a material, which is beneficial for n-type semiconductors in OFETs and for electron transport layers in OLEDs and OPVs. Furthermore, the rigid and planar structure of the benzofuran core is advantageous for achieving good intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductor films. The photophysical properties of benzofuran derivatives can also be tailored, with some exhibiting strong fluorescence, making them suitable for use as emissive materials in OLEDs. researchgate.net The specific substitution pattern in this compound could lead to unique emissive properties, potentially in the blue region of the spectrum, which is an area of active research in OLED technology.
| Device | Potential Role of this compound | Key Molecular Features |
| OLED | Emissive Layer, Electron Transport Layer | Intramolecular charge-transfer, high electron affinity (nitrile group), rigid planar structure |
| OFET | n-type or p-type semiconductor | Tunable HOMO/LUMO levels, potential for good π-π stacking |
| OPV | Donor or Acceptor Material | Push-pull electronic structure, broad absorption spectrum |
Contribution to the Development of Novel Analytical Methodologies and Separation Techniques
The development of advanced analytical methods often relies on the availability of specific chemical reagents and materials that enable selective detection and separation of analytes. Benzofuran derivatives have found utility in this area, for example, in the analysis of pharmaceutical intermediates. An HPLC-MS method was developed for the analysis of a chlorinated benzofuran intermediate used in the synthesis of an HIV protease inhibitor. nih.gov This highlights the importance of having access to well-characterized benzofuran compounds for developing robust analytical procedures.
This compound, with its distinct chemical structure and polarity, could serve as a standard or reference compound in the development of new chromatographic or spectroscopic methods for the analysis of related compounds. Its unique retention behavior in chromatography or its specific spectral signature could be exploited for method validation and quality control purposes.
Furthermore, the reactivity of the functional groups in this compound could be utilized to develop new derivatization reagents for enhancing the detectability of certain analytes in techniques like HPLC or gas chromatography (GC). For instance, the nitrile group could potentially be used in reactions to tag molecules of interest, making them more amenable to analysis.
Utilization in Advanced Chemical Separations and Purification Strategies
The efficiency of chemical separations is highly dependent on the properties of the stationary phase used in chromatographic techniques. There is a continuous search for new materials that can serve as stationary phases with improved selectivity for specific classes of compounds. Resinous materials derived from the condensation of phenol-derivatives and aldehydes have been explored as stationary phases for gas chromatography. google.com
Given that this compound contains a phenolic ether and other functional groups, it could potentially be used as a monomer or a building block for the synthesis of novel polymeric materials for use as stationary phases in GC or HPLC. The specific interactions of the benzofuran ring, the methyl group, and the polar nitrile group with different analytes could lead to unique separation selectivities. For example, the nitrile group can participate in dipole-dipole interactions, which can be advantageous for the separation of polar compounds.
Q & A
Q. What are the optimal synthetic routes for 7-Methylbenzofuran-4-carbonitrile, and how do reaction conditions influence yield?
The synthesis of benzofuran derivatives often involves cyclization of substituted precursors. For example, describes a method using malononitrile, resorcinol, and methoxy-substituted aldehydes to form chromene-carbonitrile analogs. Adapting this, this compound could be synthesized via a multi-step process:
Knoevenagel condensation : Reacting methyl-substituted aldehydes with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated nitriles.
Cyclization : Using acidic or basic conditions (e.g., H2SO4 or K2CO3) to promote ring closure.
Purification : Column chromatography or recrystallization (e.g., ethanol-toluene mixtures, as in ).
Key variables affecting yield include temperature (50–80°C), solvent polarity, and catalyst choice. For example, highlights the use of K2CO3 in acetone for etherification, which could stabilize intermediates .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Advanced spectroscopic and crystallographic methods are critical:
- <sup>1</sup>H/<sup>13</sup>C NMR : Methoxy and nitrile groups show distinct shifts (e.g., δ ~3.7 ppm for -OCH3 and ~110 ppm for -CN in ).
- X-ray crystallography : Resolves ring puckering and substituent orientation. demonstrates how X-ray data (e.g., R factor = 0.047) validates chromene derivatives’ stereochemistry, applicable to benzofuran analogs .
- FT-IR : Confirms functional groups (e.g., nitrile stretching ~2200 cm<sup>-1</sup> and hydroxyl bands ~3300 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How do electronic effects of the methyl and nitrile groups influence the reactivity of this compound in heterocyclic transformations?
The methyl group acts as an electron donor (+I effect), stabilizing adjacent carbocations, while the nitrile group withdraws electrons (-I effect), directing electrophilic substitution. For example:
- Nucleophilic attack : The nitrile’s electron-withdrawing nature activates the 4-position for nucleophilic additions (e.g., Grignard reagents).
- Cycloadditions : The methyl group may sterically hinder [4+2] Diels-Alder reactions at the 2- and 3-positions.
’s study on methoxy-substituted benzofurans suggests steric and electronic substituent effects dictate regioselectivity in cross-coupling reactions .
Q. How can contradictions in thermal stability data for this compound be resolved?
Conflicting reports on decomposition temperatures may arise from impurities or polymorphic forms. Methodological approaches include:
- DSC/TGA : Quantify melting points (e.g., 85–90°C for related ethyl esters in ) and decomposition profiles.
- Crystallographic analysis : Compare unit-cell parameters (e.g., ’s single-crystal data) to identify polymorphs.
- Controlled degradation studies : Monitor stability under inert vs. oxidative atmospheres (see ’s safety warnings on flammability) .
Q. What strategies are effective for evaluating the bioactivity of this compound derivatives?
and outline protocols for fused chromene derivatives, adaptable to benzofurans:
In vitro assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus/E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 determination).
QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
ADMET profiling : Assess solubility (LogP via HPLC) and metabolic stability (microsomal assays) .
Methodological Considerations
Q. How should researchers handle discrepancies in reported synthetic yields for benzofuran-carbonitrile derivatives?
- Reproduce conditions : Ensure solvent purity (e.g., anhydrous acetone in ), stoichiometry, and inert atmosphere.
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis).
- Scale-up adjustments : Pilot studies may reveal heat/mass transfer limitations not evident in small-scale reactions .
Q. What precautions are critical for safe handling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
